Senecionine
Overview
Description
Senecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It derives its name from the Senecio genus and is produced by many plants within this genus, including Jacobaea vulgaris (Senecio jacobaea). This compound is also found in other plants such as Brachyglottis repanda, Emilia, Erechtites hieraciifolius, Petasites, Syneilesis, Crotalaria, Caltha leptosepala, and Castilleja . This compound is known for its toxicity, which can lead to liver damage, cancer, and pyrrolizidine alkaloidosis .
Mechanism of Action
Target of Action
Senecionine, a toxic pyrrolizidine alkaloid, primarily targets the liver and DNA . It is known to interact with hepatic cells, leading to liver damage, and also induces DNA damage . In addition, it has been found to modulate the expression of certain hepatic microRNAs (miRNAs) and their target genes, which are positively correlated with apoptosis and cellular death .
Mode of Action
This compound acts as a protoxin that is metabolized to its active form upon ingestion . It is bioactivated into pyrrole intermediates that generate protein and DNA adducts, resulting in liver toxicity and carcinogenicity . The major mode of action of this compound is DNA and protein-adduct formation . It also affects the expression of certain hepatic microRNAs (miRNAs) and their target genes .
Biochemical Pathways
This compound is involved in the biosynthesis of pyrrolizidine alkaloids (PAs), a group of secondary compounds. The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS), which is responsible for the synthesis of the first specific intermediate . This compound is a key compound in the biosynthetic pathway of PA formation .
Pharmacokinetics
Upon oral ingestion, this compound is absorbed from the gastrointestinal tract and quickly metabolized to its active form . It is metabolized via three pathways: N-oxidation, oxidation, and ester hydrolysis . Significant differences in pharmacokinetics were observed between intravenous and oral administrations of this compound, with fast absorption, lower bioavailability, and rapid metabolism to PA N-oxides and hydroxylation products .
Result of Action
The ingestion of this compound can lead to both liver and DNA damage . Acute and chronic intoxication can cause hepatic veno-occlusive disease (VOS), with signs and symptoms including nausea, vomiting, hepatomegaly, and bloody diarrhea . Acute intoxication can cause hemorrhagic necrosis and liver failure, while chronic exposure can lead to weakness, portal hypertension, and cirrhosis . This compound ingestion can also induce DNA damage and is capable of inducing tumor formation in various organs .
Action Environment
The action of this compound is influenced by environmental factors. Studies have shown that the PA concentration and diversity in plants are dependent on water and nutrient availability . Furthermore, the expression of this compound and its effects can be influenced by the specific conditions of the plant’s habitat .
Biochemical Analysis
Biochemical Properties
Senecionine plays a crucial role in biochemical reactions. It interacts with homospermidine synthase, an enzyme responsible for the synthesis of the first specific intermediate in the pathway of PA formation . The conversion of this compound into a bouquet of secondarily derived PAs takes place in the shoot system .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a series of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows no significant turnover over periods of up to 29 days . It is continuously allocated, and labelled this compound is even detectable in leaves and capitula developed weeks after tracer application .
Metabolic Pathways
This compound is involved in the metabolic pathways of pyrrolizidine alkaloids. It interacts with enzymes such as homospermidine synthase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of senecionine involves several steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pressure, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. it can be extracted from plants that naturally produce it. The extraction process involves harvesting the plants, drying them, and using solvents to isolate the alkaloid. The crude extract is then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Senecionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide, which is a common metabolite in plants.
Reduction: Reduction of this compound can lead to the formation of less toxic derivatives.
Substitution: Various substitution reactions can occur on the pyrrolizidine nucleus, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include this compound N-oxide, reduced this compound derivatives, and various substituted pyrrolizidine alkaloids .
Scientific Research Applications
Senecionine has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its toxicological effects, particularly its ability to cause liver damage and cancer.
Comparison with Similar Compounds
Senecionine is part of a group of compounds known as pyrrolizidine alkaloids. Similar compounds include:
- Intermedine
- Lycopsamine
- Heliotrine
- Senkirkine
Uniqueness: this compound is unique due to its specific structure and the particular plants that produce it. While other pyrrolizidine alkaloids share similar toxicological properties, this compound’s specific reactivity and the plants it is derived from make it distinct .
Properties
IUPAC Name |
(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKODIGSRFALUTA-JTLQZVBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871615 | |
Record name | Senecionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline] | |
Record name | Senecionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7022 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Practically insol in water; freely sol in chloroform; slightly sol in alc, ether, In water, 8.5X10+4 mg/L @ 25 °C /Estimated/ | |
Record name | SENECIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8X10-12 mm Hg @ 25 °C /Estimated/ | |
Record name | SENECIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
On the isolated guinea pig ileum preparation, platyphylline, supinine, heleurine, and cynaustraline were more potent in antagonizing responses to acetylcholine (ii). Their anticholinergic activity appeared to involve a competitive mechanism. The pyrrolizidine alkaloids had no appreciable activity as antagonists of (ii) in the isolated toad rectus abdominis preparation., The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, Senecionine admin showed spasmolytic activity, primarily on intestinal smooth muscles. | |
Record name | SENECIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates | |
CAS No. |
130-01-8 | |
Record name | (-)-Senecionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Senecionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SENECIONINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Senecionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SENECIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO6N1U5YG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SENECIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
236 °C | |
Record name | SENECIONINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3535 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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